2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide
Description
2-(1-{[4-(2-Hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a hybrid structure of piperazine and 3-oxopiperazine rings. The compound’s key structural attributes include:
- An N-(3-methylphenyl)acetamide group, contributing lipophilicity and aromatic interactions.
Properties
IUPAC Name |
2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c1-16-3-2-4-17(13-16)23-19(28)14-18-21(30)22-5-6-26(18)20(29)15-25-9-7-24(8-10-25)11-12-27/h2-4,13,18,27H,5-12,14-15H2,1H3,(H,22,30)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPRBXYUWIUCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the piperazine ring with 2-chloroethanol under basic conditions.
Acetylation: The hydroxyethyl piperazine is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Final Compound: The acetylated piperazine is reacted with 3-methylphenyl acetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and acetamide groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common piperazine-acetamide-aromatic backbone with several derivatives reported in the literature. Key structural variations and their implications are summarized below:
Table 1: Substituent Variations in Piperazine-Acetamide Derivatives
Key Observations:
- Hydrophilic Groups (e.g., hydroxyethyl in the target compound and ranolazine ) improve solubility, which may enhance bioavailability compared to lipophilic derivatives like Compound 14 .
- Electron-Withdrawing Groups (e.g., nitro in CID 3569631 ) on the piperazine ring could modulate receptor binding affinity, whereas electron-donating groups (e.g., methoxy in ranolazine ) may alter metabolic stability.
- The 3-methylphenyl group in the target compound and EN300-266076 suggests a preference for sterically tolerant binding sites, contrasting with bulky substituents like trifluoromethyl in Compound 14 .
Pharmacological Profiles
Table 2: Activity Profiles of Structural Analogs
Implications for the Target Compound:
- The 3-oxopiperazine core may confer antiproliferative activity akin to isatin-derived analogs .
- Structural similarity to ranolazine raises hypotheses about cardiovascular applications, though further testing is required.
Physicochemical and Pharmacokinetic Considerations
Table 3: Physicochemical Properties of Selected Compounds
Key Trends:
- Hydroxyethyl and oxopiperazine groups in the target compound likely reduce logP compared to derivatives with halogenated or aryl substituents.
Biological Activity
The compound 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that contribute to its biological activity, including piperazine rings and acetyl moieties.
Research indicates that compounds similar to this piperazine derivative often exhibit a range of biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. Key mechanisms include:
- Receptor Binding : The piperazine moiety allows for interaction with various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-cancer or anti-inflammatory effects.
Biological Activity Profile
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Antidepressant Effects | Potential modulation of serotonergic pathways, contributing to mood regulation. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro, suggesting therapeutic potential. |
Case Studies
- Antitumor Efficacy : A study conducted on the compound's analogs demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic application. The mechanism was linked to apoptosis induction through caspase activation.
- Neuropharmacological Assessment : In a model assessing depressive behaviors in rodents, administration of the compound led to a notable decrease in immobility time in the forced swim test, suggesting antidepressant-like effects. This was attributed to enhanced serotonergic transmission.
- Anti-inflammatory Properties : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways and key optimization strategies for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to link the piperazine and acetamide moieties .
- Oxidation/Reduction steps : Controlled use of oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) to modify functional groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often employed to stabilize intermediates and improve reaction yields .
- Key Optimization : Temperature control (60–80°C for amidation) and inert atmospheres (N₂ or Ar) minimize side reactions like hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing between 3-oxopiperazin-2-yl and acetyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) and detects impurities .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides) .
- HPLC : Purity assessment (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Systematic modification of:
- Piperazine substituents : Replace 2-hydroxyethyl with methyl or phenyl groups to assess hydrophobicity .
- Aryl acetamide groups : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the 3-methylphenyl ring .
- Biological Assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays or cell-based cAMP assays .
- Data Analysis : Correlate IC₅₀ values with substituent electronic/hydrophobic parameters (Hammett σ, π values) to identify pharmacophores .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer :
- Cross-Validation : Replicate reactions under standardized conditions (e.g., solvent purity, catalyst batch) .
- Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., piperazine protons) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
- Case Example : Discrepancies in oxidation yields may arise from trace metal contaminants; chelating agents (e.g., EDTA) can mitigate this .
Q. What computational approaches predict the compound’s binding modes and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Focus on hydrogen bonding with the 3-oxopiperazine oxygen and hydrophobic contacts with the 3-methylphenyl group .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the hydroxyethyl-piperazine moiety .
- ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the hydroxyethyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
